Dihydroquinidine Exhibits 2-Fold Greater CYP2D6 Inhibitory Potency (Ki) than Quinidine in Human Liver Microsomes
Dihydroquinidine is a more potent inhibitor of cytochrome P450 2D6 (CYP2D6) than its parent compound quinidine. In both yeast-expressed microsomes and human liver microsomes, the inhibition constant (Ki) for dihydroquinidine was 0.013 μM, compared to 0.027 μM for quinidine [1]. This represents an approximately 2.1-fold increase in inhibitory potency. The metabolites of quinidine exhibited Ki values one to two orders of magnitude weaker (0.43 to 2.3 μM), underscoring that the parent compound and its hydrogenated impurity are the primary CYP2D6 inhibitors [1].
| Evidence Dimension | CYP2D6 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.013 μM |
| Comparator Or Baseline | Quinidine: Ki = 0.027 μM; Quinidine metabolites: Ki = 0.43-2.3 μM |
| Quantified Difference | ~2.1-fold lower Ki (more potent inhibition) for Dihydroquinidine vs. Quinidine |
| Conditions | CYP2D6 heterologously expressed in yeast; validated in human liver microsomes; substrate: dextromethorphan O-demethylation |
Why This Matters
Procurement of pure dihydroquinidine is critical for CYP2D6 inhibition studies and for interpreting drug-drug interaction risks, as the impurity significantly alters the inhibition profile of quinidine preparations.
- [1] Ching MS, Blake CL, Ghabrial H, et al. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites. Biochem Pharmacol. 1995;50(6):833-837. View Source
